molecular formula C27H32O14 B3026744 Isonaringin CAS No. 108815-81-2

Isonaringin

Cat. No.: B3026744
CAS No.: 108815-81-2
M. Wt: 580.5 g/mol
InChI Key: HXTFHSYLYXVTHC-TUURGLJWSA-N
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Description

Isonaringin is a flavonoid compound found in several plant species, including Passiflora foetida, Citrus limon, and Citrus sinensis. It has been studied for its potential health benefits, including anti-inflammatory and antioxidant properties.

Scientific Research Applications

Flavonoid Content Analysis in Citri Trifoliatae Fructus

In a study conducted by Liu, Lan, and Chen (2021), the flavonoid contents in Citri Trifoliatae Fructus, including isonaringin, were analyzed at different harvest times. The research found that the contents of this compound varied significantly with harvest time, indicating its potential as a quality marker for this medicinal material. This study provides a theoretical basis for the rational harvest of Citri Trifoliatae Fructus based on flavonoid content, including this compound (Liu, Lan, & Chen, 2021).

Computational Chemistry in Solar Cell Research

Glossman-Mitnik (2014) assessed the M06 family of density functionals for calculating the molecular structure and properties of this compound. This study highlights the potential application of this compound in dye-sensitized solar cells (DSSC), providing insights into its chemical reactivity through computational chemistry (Glossman-Mitnik, 2014).

Role in Traditional Chinese Medicine

A study on Zhi-Zi-Hou-Po Decoction, a traditional Chinese medicine formula, identified this compound as one of its major bioactive constituents. Zhu et al. (2019) developed a method for the determination of this compound in rat plasma, facilitating the pharmacokinetic study of this traditional formula. This research contributes to the understanding of this compound's role in the efficacy of traditional Chinese medicine (Zhu et al., 2019).

Identification in Fructus Aurantii

Zhou et al. (2006) applied LC-ESI/MS methods to characterize O-diglycosyl flavanones, including this compound, in the traditional Chinese medicine Fructus aurantii. This study contributes to understanding the pharmacological properties of this compound and related compounds in traditional medicine (Zhou et al., 2006).

Mechanism of Action

Target of Action

Isonaringin, also known as 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft of the neuromuscular junction .

Mode of Action

This compound exhibits its therapeutic effects by inhibiting AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic nerve transmission, which is particularly beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

This compound is a major active compound derived from Fructus Aurantii Immaturus . It is part of the flavanone 7-glycoside isomers, which include hesperidin, neohesperidin, and naringin .

Pharmacokinetics

Studies on naringin, a similar flavanone, suggest that these compounds are metabolized by hydroxylation and glucuronidation in the liver . The pharmacokinetic parameters of naringin and its active metabolite naringenin were estimated through single-dose (p.o. and i.v.) and multiple-dose studies in rats, dogs, and humans . Similar studies on this compound could provide more insights into its ADME properties.

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic nerve transmission, which is particularly beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . On a cellular level, this compound has been shown to increase the survival of cultured cells by stimulating the production of hyaluronate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of this compound can be affected by storage conditions . .

Safety and Hazards

Isonaringin should be handled with adequate ventilation . Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

Future Directions

There are several studies on the extraction of secondary metabolites from citrus waste . The freeze drying technique can be adopted for retaining and quality extraction of bioactive compounds from immature dropped fruits for further use in nutraceutical industries .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFHSYLYXVTHC-TUURGLJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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